4-Pentyne-1,3-dione, 1,5-diphenyl-
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Overview
Description
4-Pentyne-1,3-dione, 1,5-diphenyl- is an organic compound with the molecular formula C17H12O2. It is a derivative of pentyne and features two phenyl groups attached to the pentyne backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentyne-1,3-dione, 1,5-diphenyl- typically involves the reaction of phenylacetylene with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product .
Industrial Production Methods
While specific industrial production methods for 4-Pentyne-1,3-dione, 1,5-diphenyl- are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Pentyne-1,3-dione, 1,5-diphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
4-Pentyne-1,3-dione, 1,5-diphenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 4-Pentyne-1,3-dione, 1,5-diphenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, it can interact with cellular pathways, modulating signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
1,4-Pentadien-3-one, 1,5-diphenyl-: A similar compound with a different arrangement of double bonds.
Dibenzylideneacetone: Another related compound with two phenyl groups attached to a central carbonyl group.
Uniqueness
4-Pentyne-1,3-dione, 1,5-diphenyl- is unique due to its acetylenic structure, which imparts distinct reactivity compared to its analogs. The presence of the triple bond allows for a wider range of chemical transformations and applications .
Properties
CAS No. |
107451-76-3 |
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Molecular Formula |
C17H12O2 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
1,5-diphenylpent-4-yne-1,3-dione |
InChI |
InChI=1S/C17H12O2/c18-16(12-11-14-7-3-1-4-8-14)13-17(19)15-9-5-2-6-10-15/h1-10H,13H2 |
InChI Key |
LZKOTIGIXOGJCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(=O)CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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